molecular formula C10H18S B106727 (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 19296-90-3

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane

Cat. No. B106727
CAS RN: 19296-90-3
M. Wt: 170.32 g/mol
InChI Key: UBYLTHQVRMOKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane works by binding to the active site of EAATs, preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to modulate synaptic plasticity, which is essential for learning and memory.

Biochemical And Physiological Effects

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate synaptic transmission, alter neuronal excitability, and induce neuroprotection. (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its high potency and selectivity for EAATs. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid non-specific effects.

Future Directions

There are several future directions for research on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane. One area of interest is the development of new drugs based on (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane that can selectively target different subtypes of EAATs. Another direction is the investigation of the role of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in regulating synaptic plasticity and learning and memory. Finally, there is a need for more research on the potential therapeutic applications of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane in various neurological disorders.

Synthesis Methods

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized using a multi-step process involving the reaction of 1,4-cyclohexanedione with thiourea, followed by a series of chemical transformations. The final product is a white crystalline solid with a high purity level.

Scientific Research Applications

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. One of the major advantages of (+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane is its ability to selectively inhibit EAATs without affecting other neurotransmitter systems. This makes it a promising candidate for developing new drugs for the treatment of neurological disorders.

properties

CAS RN

19296-90-3

Product Name

(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane

InChI

InChI=1S/C10H18S/c1-9(2)7-10(3)5-4-8(9)6-11-10/h8H,4-7H2,1-3H3

InChI Key

UBYLTHQVRMOKLR-UHFFFAOYSA-N

SMILES

CC1(CC2(CCC1CS2)C)C

Canonical SMILES

CC1(CC2(CCC1CS2)C)C

Other CAS RN

19296-90-3

Origin of Product

United States

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